

"HIV-1 inhibitor-22" cell-based assay for antiviral activity

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Compound of Interest

Compound Name: HIV-1 inhibitor-22

Cat. No.: B12416247

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Application Notes and Protocols for HIV-1 Inhibitor-22

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Introduction

HIV-1 Inhibitor-22 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent antiviral activity against wild-type and certain mutant strains of HIV-1. NNRTIs are a critical class of antiretroviral drugs that non-competitively inhibit the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA. By binding to a hydrophobic pocket adjacent to the enzyme's active site, **HIV-1 Inhibitor-22** induces a conformational change that disrupts the catalytic activity of the RT, thereby halting the viral replication cycle. These application notes provide a summary of the inhibitor's activity and detailed protocols for its evaluation in cell-based assays.

Quantitative Data Summary

The antiviral activity and cytotoxicity of **HIV-1 Inhibitor-22** have been quantified to determine its efficacy and therapeutic window. The following table summarizes the key quantitative metrics for this compound.

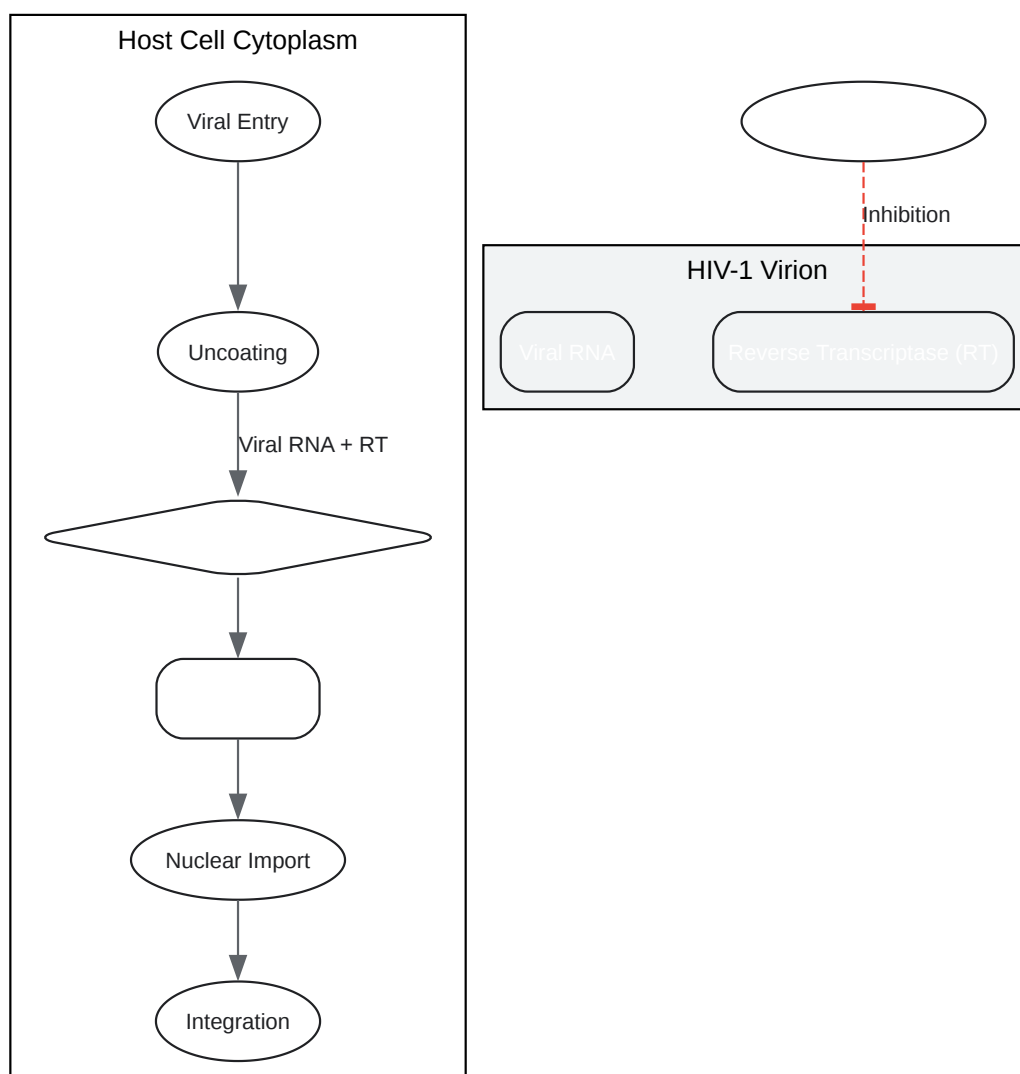
Parameter	Value	Description
IC50 (HIV-1 RT)	3.63 μ M	The concentration of the inhibitor required to reduce the in vitro activity of the purified HIV-1 reverse transcriptase enzyme by 50%.
EC50 (HIV-1 WT)	0.304 μ M	The concentration of the inhibitor required to reduce the replication of wild-type HIV-1 in a cell-based assay by 50%.
EC50 (HIV-1 K103N)	0.201 μ M	The concentration of the inhibitor required to reduce the replication of the K103N mutant strain of HIV-1 in a cell-based assay by 50%.
CC50	> 227 μ M	The concentration of the inhibitor required to cause a 50% reduction in the viability of host cells, indicating its cytotoxic potential.
Selectivity Index (SI)	> 746	Calculated as CC50 / EC50 (WT), this value represents the therapeutic window of the compound. A higher SI is desirable.

Mechanism of Action

HIV-1 Inhibitor-22, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), acts at an early stage of the HIV-1 replication cycle. Upon entry of the virus into a host cell, the viral RNA is released into the cytoplasm. The viral enzyme, reverse transcriptase, then initiates the synthesis of a complementary DNA (cDNA) strand from the RNA template. **HIV-1 Inhibitor-22** binds to an allosteric site on the p66 subunit of the reverse transcriptase, which is distinct from the active site where nucleosides bind. This binding event alters the three-dimensional

structure of the enzyme, thereby inhibiting its DNA polymerase function and preventing the elongation of the proviral DNA.

Mechanism of Action of HIV-1 Inhibitor-22 (NNRTI)



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Caption: Mechanism of action of **HIV-1 Inhibitor-22**.

Experimental Protocols

I. Cell-Based Phenotypic Assay for Antiviral Activity (EC50 Determination)

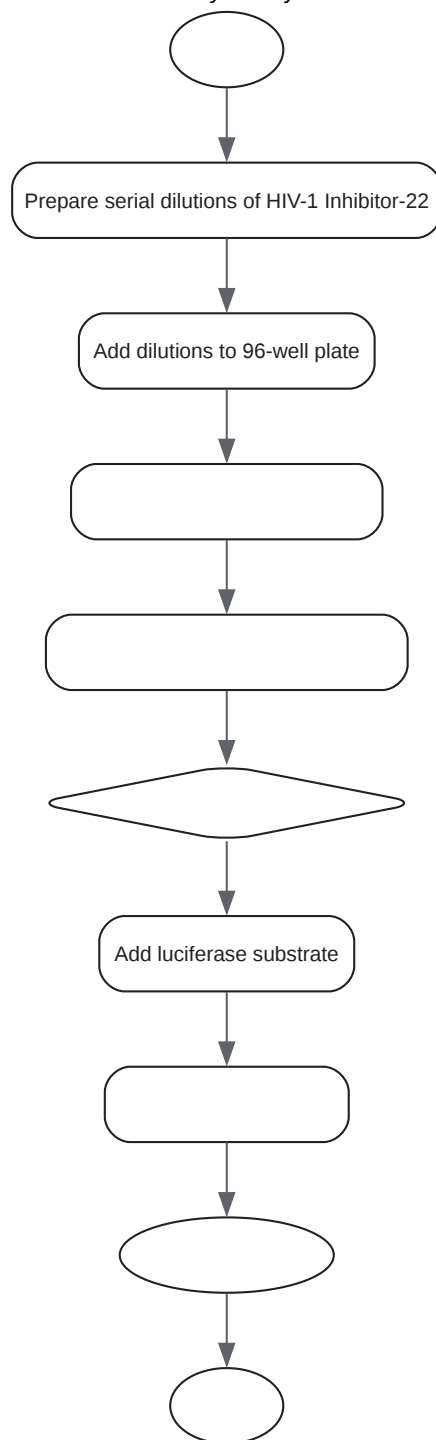
This protocol describes a single-round infectivity assay using a luciferase reporter virus to determine the 50% effective concentration (EC50) of **HIV-1 Inhibitor-22**.

A. Materials

- HIV-1 reporter virus stock (e.g., NL4-3-Luc)
- Target cells (e.g., TZM-bl or MT-2 cells)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
- **HIV-1 Inhibitor-22** stock solution (in DMSO)
- 96-well white, solid-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer
- CO2 incubator (37°C, 5% CO2)

B. Experimental Workflow

Antiviral Activity Assay Workflow

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